![molecular formula C30H24N2O2 B14272299 3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol CAS No. 140165-63-5](/img/structure/B14272299.png)
3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[1,4-Phenylenebis(phenylazanediyl)]diphenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of phenylazanediyl groups linked to a central phenylenebis structure, with diphenol groups attached at the 3,3’ positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,4-Phenylenebis(phenylazanediyl)]diphenol typically involves the Ullmann coupling reaction. This method uses N,N’-diphenylbenzene-1,4-diamine and bromo-7-ethoxy-4-methylcoumarin as starting materials . The reaction is carried out in the presence of copper(I) chloride (CuCl) and 1,10-phenanthroline as catalysts, with potassium carbonate as a base. The mixture is refluxed in dichlorobenzene at 170°C for 18 hours under a nitrogen atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Ullmann coupling reaction remains a viable approach for large-scale synthesis. The reaction conditions can be optimized for industrial applications by adjusting the temperature, reaction time, and catalyst concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[1,4-Phenylenebis(phenylazanediyl)]diphenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The azanediyl groups can be reduced to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
3,3’-[1,4-Phenylenebis(phenylazanediyl)]diphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug design.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the development of advanced materials, including optoelectronic devices and sensors.
Mécanisme D'action
The mechanism of action of 3,3’-[1,4-Phenylenebis(phenylazanediyl)]diphenol involves its interaction with specific molecular targets and pathways. The phenolic groups can participate in hydrogen bonding and electron transfer processes, while the azanediyl groups can interact with various enzymes and receptors. These interactions can modulate biological activities and chemical reactivity, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-[1,4-Phenylenebis(phenylazanediyl)]diphenol: Similar structure but with different substitution patterns.
3,3’-[1,4-Phenylenebis(phenylazanediyl)]dipent-3-en-2-one: Contains keto-enamine groups instead of phenolic groups.
Uniqueness
3,3’-[1,4-Phenylenebis(phenylazanediyl)]diphenol is unique due to its specific arrangement of phenylazanediyl and diphenol groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
140165-63-5 |
|---|---|
Formule moléculaire |
C30H24N2O2 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
3-(N-[4-(N-(3-hydroxyphenyl)anilino)phenyl]anilino)phenol |
InChI |
InChI=1S/C30H24N2O2/c33-29-15-7-13-27(21-29)31(23-9-3-1-4-10-23)25-17-19-26(20-18-25)32(24-11-5-2-6-12-24)28-14-8-16-30(34)22-28/h1-22,33-34H |
Clé InChI |
MIPFKARMLCQBHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC(=CC=C4)O)C5=CC(=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-Bis[2-(2-sulfophenyl)ethenyl][1,1'-biphenyl]-2,2'-disulfonic acid](/img/structure/B14272216.png)
silane](/img/structure/B14272223.png)

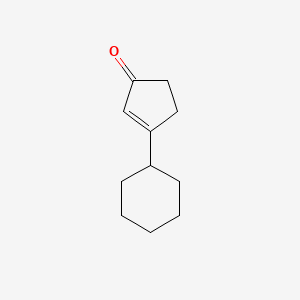
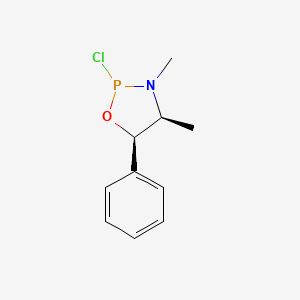
![Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl-](/img/structure/B14272261.png)
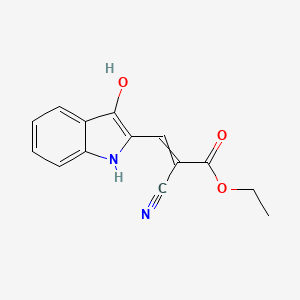

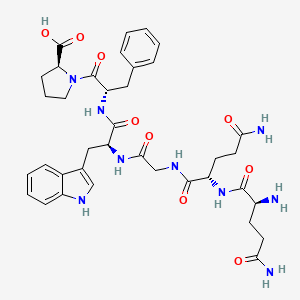
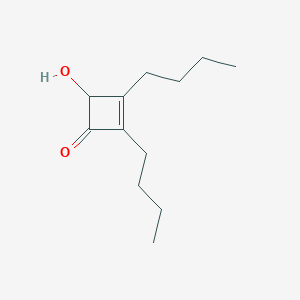

![Acetic acid, 2,2'-[butylidenebis(thio)]bis-](/img/structure/B14272309.png)
![tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane](/img/structure/B14272316.png)
![Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane](/img/structure/B14272319.png)
